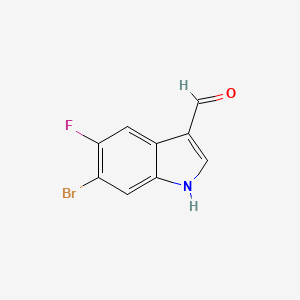

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

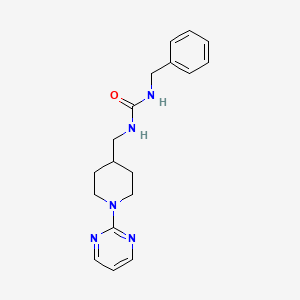

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrFNO. It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives, such as 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, have been highlighted in recent applications of multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用

Intermolecular Interactions and Molecular Structure

A study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed significant insights into the molecular structure and intermolecular interactions. This research provides a deep understanding of the crystal structure, Hirshfeld surface analysis, and thermal stability of the compound. The study utilized DFT and thermal analysis to characterize the compound and explored its electronic spectra through TD-DFT results, highlighting its good thermal stability up to 215°C (Barakat et al., 2017).

Crystallographic Analysis

Another study demonstrated the crystal structure of 5-bromo-1H-indole-3-carbaldehyde derivatives, emphasizing the role of hydrogen bonds in forming the molecular structure. This research highlighted the assembly of molecules into ribbons through aminocarbonyl hydrogen bonds, providing insights into the supramolecular assembly of such compounds (H. M. Ali, S. N. A. Halim, & S. Ng, 2005).

Synthesis and Structural Elucidation

Research on marine sponges identified bromoindoles, including 6-bromoindole-3-carbaldehyde, showcasing the natural occurrence and structural elucidation of these compounds. This study not only identified the structures through spectral data but also synthesized certain derivatives, enhancing our understanding of naturally occurring bromoindoles (Rasmussen et al., 1993).

Application in Organic Synthesis

A methodological study outlined the preparation of dibromo-dihydroindol-2-ones from indoles, indicating the versatility of bromoindole derivatives in synthesizing complex organic molecules. This research illustrates the bromination reactions and their utility in creating compounds with potential applications in pharmaceuticals and materials science (Parrick et al., 1989).

Marine Natural Products and Biological Activity

Indole derivatives, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating their significance as natural products with potential biological activities. This research not only highlights the diversity of marine natural products but also suggests the potential for discovering new bioactive compounds (McKay et al., 2002).

将来の方向性

特性

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQFVFKFBJOOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658629.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)